molecular formula C30H32N4O2S B2385356 2-((2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)thio)-5-oxo-4-(p-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 840479-60-9

2-((2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)thio)-5-oxo-4-(p-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B2385356
CAS No.: 840479-60-9
M. Wt: 512.67
InChI Key: IIQCJLBOZBKGAZ-UHFFFAOYSA-N
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Description

The compound 2-((2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)thio)-5-oxo-4-(p-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile features a hexahydroquinoline core substituted with a p-tolyl group at position 4, a carbonitrile at position 3, and a thioether-linked 4-benzylpiperazine acetamide moiety at position 2.

Properties

IUPAC Name

2-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]sulfanyl-4-(4-methylphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N4O2S/c1-21-10-12-23(13-11-21)28-24(18-31)30(32-25-8-5-9-26(35)29(25)28)37-20-27(36)34-16-14-33(15-17-34)19-22-6-3-2-4-7-22/h2-4,6-7,10-13,28,32H,5,8-9,14-17,19-20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIQCJLBOZBKGAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(NC3=C2C(=O)CCC3)SCC(=O)N4CCN(CC4)CC5=CC=CC=C5)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)thio)-5-oxo-4-(p-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile (CAS Number: 840479-60-9) is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a benzylpiperazine moiety and a hexahydroquinoline ring, suggest a variety of biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C30H32N4O2SC_{30}H_{32}N_{4}O_{2}S, with a molecular weight of 512.67 g/mol. The structure includes several functional groups that are critical for its biological activity:

Component Description
Benzylpiperazine Ring Associated with neuropharmacological effects.
Hexahydroquinoline Core Known for various pharmacological activities.
Nitrile Group Implicated in anti-cancer properties.
Thioether Linkage May enhance bioavailability and activity.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to induce apoptosis in various cancer cell lines:

  • MCF-7 Breast Cancer Cells: The compound exhibited an IC50 value of approximately 1.575 µM, indicating potent antiproliferative activity compared to standard chemotherapeutics like doxorubicin (IC50 = 1.136 µM) .
  • Mechanism of Action: The compound triggers apoptosis through the activation of caspase pathways (Caspase 3, 8, and 9), leading to cell cycle arrest at the G2/M phase .

Neuropharmacological Effects

The benzylpiperazine component suggests possible neuropharmacological effects:

  • Dopaminergic Activity: Compounds with similar structures have been noted for their ability to modulate dopamine receptors, potentially offering therapeutic benefits in neurological disorders .

Anti-inflammatory Activity

Some derivatives related to this compound have demonstrated anti-inflammatory properties:

  • Inhibition of Pro-inflammatory Cytokines: Research indicates that certain quinoline derivatives can reduce levels of TNF-alpha and IL-6 in vitro, contributing to their anti-inflammatory effects .

Study 1: Antiproliferative Activity in Cancer Cell Lines

A study published in Molecules evaluated various quinoline derivatives for their cytotoxic effects against human cancer cell lines. The results indicated that compounds structurally similar to our target compound exhibited significant antiproliferative effects across multiple cancer types:

Cell Line IC50 (µM) Mechanism
MCF-71.575Apoptosis via Caspase activation
Panc-11.4Cell cycle arrest

Study 2: Neuropharmacological Evaluation

Another investigation focused on the neuropharmacological profile of benzylpiperazine derivatives found that these compounds could enhance dopaminergic signaling, which may provide insights into their use in treating conditions such as Parkinson's disease .

Study 3: Anti-inflammatory Mechanisms

Research highlighted the anti-inflammatory mechanisms of related compounds through the modulation of NF-kB signaling pathways, suggesting that our target compound may also possess similar properties .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Hexahydroquinoline Derivatives

Key Analogues :
  • 8-Methyl-2-oxo-4-(thiophen-2-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile (): Differences: Replaces the benzylpiperazine-thioether chain with a methyl group at position 8 and a thiophene at position 3.
  • 2-Amino-1-(4-methylphenyl)-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile (): Differences: Features an amino group at position 2 and a thiophen-3-yl substituent. Implications: The amino group could facilitate hydrogen bonding, altering solubility and target affinity compared to the target compound’s thioether linkage .
Activity Trends :
  • Anti-tumor activity is noted in analogues like 4-(1,3-Benzodioxol-5-yl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile (), where the benzoquinoline core and benzodioxol group contribute to DNA intercalation or kinase inhibition . The target compound’s p-tolyl group may similarly influence hydrophobic interactions in therapeutic targets.

Piperazine-Containing Analogues

Key Examples :
  • 7-(4-[(4-Benzyl-3-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl]piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (): Differences: Incorporates a dual piperazine-triazole system and a carboxylic acid group. Implications: The carboxylic acid enhances water solubility, while the fluorophenyl group may improve blood-brain barrier penetration compared to the target’s p-tolyl .
  • 6-[4-(2-Fluorophenyl)piperazin-1-yl]-4-methyl-5-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-oxo-1-propyl-1,2-dihydropyridine-3-carbonitrile (): Differences: Combines piperazine with a thiazolidinone ring.
Pharmacophore Analysis :
  • The 4-benzylpiperazine group in the target compound is a common feature in dopamine and serotonin receptor ligands, suggesting possible neuroactive applications. Analogues with fluorinated aryl groups (e.g., ) show enhanced metabolic stability .

Thiazole/Thiazolidinone Derivatives

Key Examples :
  • (2Z)-2-(Substitutedbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo-[3,2-a]pyrimidine-6-carbonitrile (): Differences: Replaces the hexahydroquinoline core with a thiazolo-pyrimidine system. Implications: The furan and benzylidene groups may confer anti-microbial activity, diverging from the target compound’s likely therapeutic profile .
  • 3-Benzyl-5-[2-(4-chlorophenyl)-2-oxoethyl]-4-oxo-2-thioxo-1,3-thiazolidine (): Differences: Simpler thiazolidinone structure with a chlorophenyl group. Implications: The thioxo group enhances metal chelation capacity, relevant in enzyme inhibition .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Noted Bioactivity Reference
Target Compound Hexahydroquinoline p-Tolyl, 4-benzylpiperazine-thioether, carbonitrile Hypothesized anti-tumor
8-Methyl-2-oxo-4-(thiophen-2-yl)-hexahydroquinoline-3-carbonitrile Hexahydroquinoline Thiophen-2-yl, methyl Not reported
4-(1,3-Benzodioxol-5-yl)-2-oxo-benzo[h]quinoline-3-carbonitrile Benzo[h]quinoline Benzodioxol, carbonitrile Anti-tumor
6-[4-(2-Fluorophenyl)piperazin-1-yl]-4-methyl-5-[(3-methyl-4-oxo-2-thioxo-thiazolidin-5-yl)methyl]-pyridine-3-carbonitrile Dihydropyridine Fluorophenyl-piperazine, thioxo-thiazolidinone Antioxidant potential

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